

UMM-766 Demonstrates Significant Efficacy in Preclinical Orthopoxvirus Models

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Compound of Interest

Compound Name: UMM-766

Cat. No.: B15568508

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For Immediate Release: Researchers and drug development professionals now have access to a comprehensive analysis of the efficacy of **UMM-766**, a novel nucleoside analog, in animal studies targeting orthopoxvirus infections. This comparison guide synthesizes available preclinical data, offering a clear overview of the compound's performance and the methodologies used in its evaluation.

UMM-766, an orally available small molecule, has shown potent, broad-spectrum antiviral activity against several orthopoxviruses.[1][2][3] The primary evidence for its efficacy comes from a key study in a murine model of severe orthopoxvirus infection, where the compound was evaluated for its ability to protect against disease and reduce viral load.[1][2][3]

Comparative Efficacy of UMM-766 in a Murine Orthopoxvirus Model

A pivotal study conducted in BALB/c mice challenged with a lethal dose of vaccinia virus (VACV) demonstrated a clear dose-dependent survival advantage with **UMM-766** treatment.[2] The primary alternative against which **UMM-766** was tested in this preclinical setting was a vehicle control.

Treatment Group	Dosage	Survival Rate	Median Survival	Statistical Significance (vs. Vehicle)
UMM-766	10 mg/kg	Not specified in abstracts, but significantly higher	Not specified	P < 0.0015 (vs 1 mg/kg), P < 0.0258 (vs 3 mg/kg)
UMM-766	3 mg/kg	30%	8 days	P = 0.0048
UMM-766	1 mg/kg	10%	8 days	Not statistically significant
Vehicle Control	N/A	0%	Not specified	N/A

Data sourced from a study in a murine model of severe orthopoxvirus infection.[\[2\]](#)

In addition to improving survival, treatment with **UMM-766** resulted in a marked reduction in viral levels and significantly decreased lesions in the lungs and nasal cavity of the infected animals, particularly in the 10 mg/kg dosing group.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

The evaluation of **UMM-766**'s in vivo efficacy followed a rigorous experimental design to assess its post-exposure therapeutic potential.

Animal Model:

- Species: BALB/c mice (6-11 weeks old, male and female) were utilized for the study.[\[2\]](#)[\[4\]](#)
Two age groups were used to create both severe (7-week-old mice) and sublethal (10-11-week-old mice) disease models.[\[2\]](#)[\[4\]](#)

Infection Protocol:

- Virus: Vaccinia virus (VACV).
- Challenge: Mice were exposed to VACV via intranasal instillation, a route of infection that mimics the natural transmission of orthopoxviruses in humans.[\[2\]](#) A challenge dose of $5.5 \times$

10⁵ plaque-forming units (pfu) was used.[4]

Treatment Regimen:

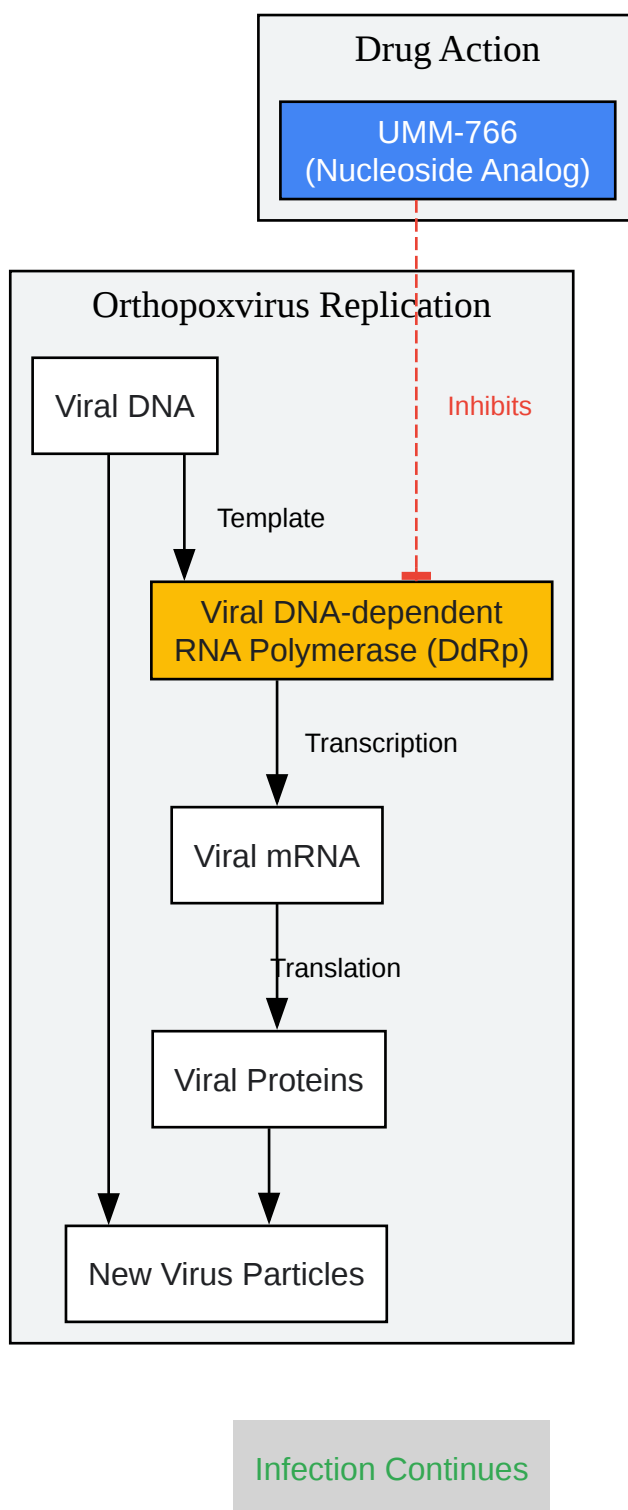
- Compound: **UMM-766** was administered orally.
- Dosing: Three different doses were evaluated: 1 mg/kg, 3 mg/kg, and 10 mg/kg.[2]
- Frequency: Dosing was performed once daily for a duration of 7 days, starting on day 1 post-infection.[2][4]
- Control Group: A control group received a vehicle solution.

Efficacy Endpoints:

- Survival: The primary endpoint was survival, monitored over the course of the study.[2]
- Virology: Viral levels in tissues were quantified to determine the effect of the compound on viral replication.[1][2]
- Histopathology: Tissues, including the lung and nasal cavity, were harvested from a subset of animals on day 6 post-exposure and from survivors at day 21.[3][5] These tissues were examined for pathological changes such as inflammation, edema, and the presence of viral proteins via immunohistochemistry (IHC).[3][5]

Proposed Mechanism of Action and Experimental Workflow

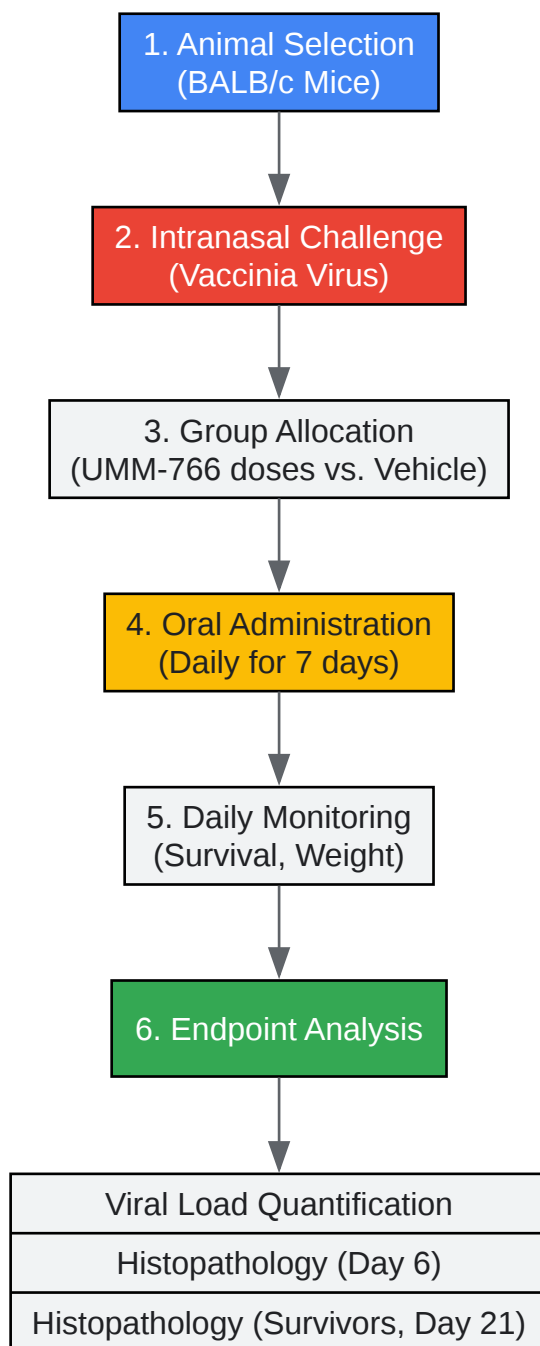
UMM-766 is identified as a nucleoside inhibitor.[1][3] This class of drugs typically functions by interfering with viral DNA or RNA synthesis, thereby halting viral replication. One study suggests that **UMM-766** may act as a DNA-dependent RNA polymerase (DdRp) inhibitor.[4]



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Caption: Proposed mechanism of action for **UMM-766** as a viral DdRp inhibitor.

The workflow for the pivotal animal study provides a clear model for evaluating antiviral compounds against orthopoxviruses.



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